N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-304800-A are not widely documented in public sources. it is typically prepared in research laboratories under controlled conditions. The compound is stored as a powder at -20°C for up to three years or at 4°C for up to two years . In solution, it is stable at -80°C for six months or at -20°C for one month .
Chemical Reactions Analysis
WAY-304800-A undergoes various chemical reactions, primarily involving its role as a Casein kinase 1δ inhibitor . The specific types of reactions, common reagents, and conditions used in these reactions are not extensively detailed in available literature. it is known to interact with specific molecular targets, leading to inhibition of Casein kinase 1δ activity .
Scientific Research Applications
WAY-304800-A is extensively used in scientific research, particularly in studies involving Casein kinase 1δ . This enzyme plays a crucial role in various cellular processes, including circadian rhythms, cell division, and DNA repair. By inhibiting Casein kinase 1δ, WAY-304800-A helps researchers understand the enzyme’s function and its potential as a therapeutic target in diseases such as cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of WAY-304800-A involves the inhibition of Casein kinase 1δ . This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting this enzyme, WAY-304800-A disrupts these processes, providing insights into the enzyme’s role and potential therapeutic applications .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGCRMUXJJCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.